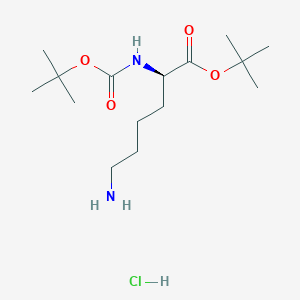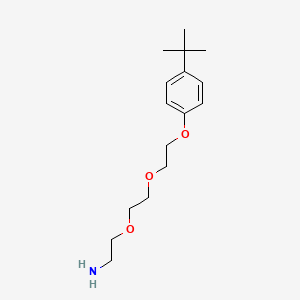
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine is an organic compound that features a tert-butyl group attached to a phenoxy group, which is further linked to an ethanamine chain through a series of ethoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine typically involves a multi-step process. One common method starts with the reaction of 4-tert-butylphenol with ethylene oxide to form 4-(tert-butyl)phenoxyethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain, resulting in 2-(2-(2-(4-(tert-butyl)phenoxy)ethoxy)ethoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine by reaction with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy chains provide flexibility and solubility, enhancing the compound’s ability to penetrate biological membranes and reach its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: This compound has a similar ethoxy chain but lacks the tert-butyl and phenoxy groups.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features a tert-butyl group and ethoxy chain but has a different core structure.
Uniqueness
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine is unique due to its combination of a tert-butyl group, phenoxy group, and extended ethoxy chain. This structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H27NO3 |
|---|---|
Poids moléculaire |
281.39 g/mol |
Nom IUPAC |
2-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C16H27NO3/c1-16(2,3)14-4-6-15(7-5-14)20-13-12-19-11-10-18-9-8-17/h4-7H,8-13,17H2,1-3H3 |
Clé InChI |
BEOKMDOZQHUZHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
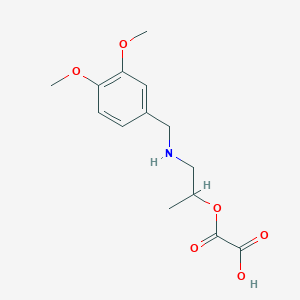
![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)
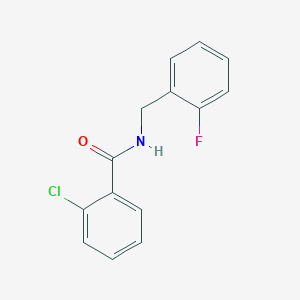
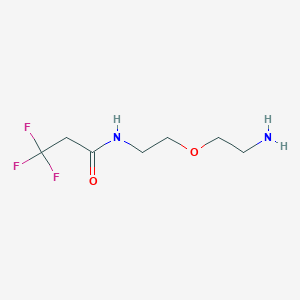

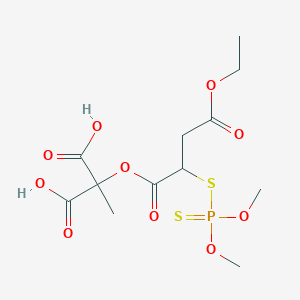
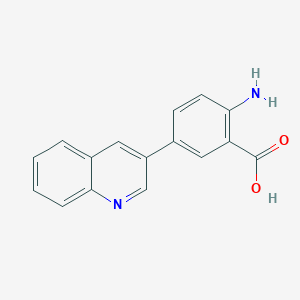
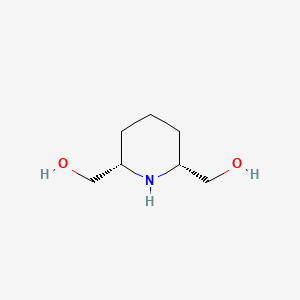
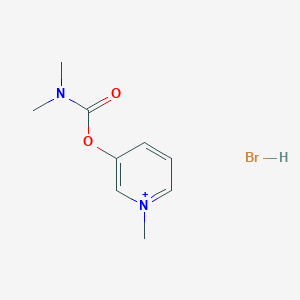
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
